molecular formula C19H26OS B14074900 3-Methoxyestra-1,3,5(10)-triene-17-alpha-thiol CAS No. 102020-76-8

3-Methoxyestra-1,3,5(10)-triene-17-alpha-thiol

Cat. No.: B14074900
CAS No.: 102020-76-8
M. Wt: 302.5 g/mol
InChI Key: HBZMJQDNLJCESO-FQBWVUSXSA-N
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Description

Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- (6CI) is a synthetic steroidal compound. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a thiol group at the 17-alpha position and a methoxy group at the 3-position on the steroid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- typically involves multiple steps. One common method includes the initial formation of the steroid backbone, followed by the introduction of the thiol and methoxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, methylation, and thiolation, with careful control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the steroid backbone or functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- has various applications in scientific research:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and hormone receptor interactions.

    Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the synthesis of other steroidal compounds and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can affect various biological pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen hormone with a similar steroid backbone but lacking the thiol and methoxy groups.

    3-Methoxyestradiol: A synthetic derivative of estradiol with a methoxy group at the 3-position.

    17alpha-Ethynylestradiol: A synthetic estrogen with an ethynyl group at the 17-alpha position.

Uniqueness

Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- is unique due to the presence of both the thiol and methoxy groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, receptor binding affinity, and potential therapeutic applications compared to other similar compounds.

Properties

CAS No.

102020-76-8

Molecular Formula

C19H26OS

Molecular Weight

302.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-thiol

InChI

InChI=1S/C19H26OS/c1-19-10-9-15-14-6-4-13(20-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h4,6,11,15-18,21H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1

InChI Key

HBZMJQDNLJCESO-FQBWVUSXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2S)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2S)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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